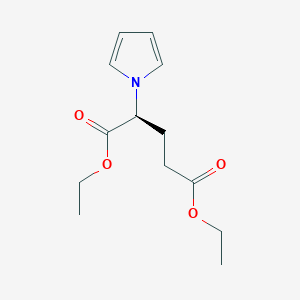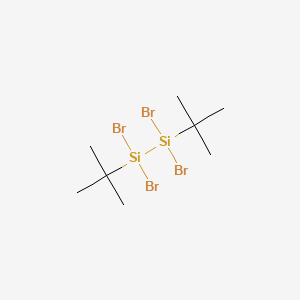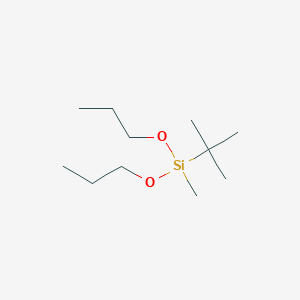![molecular formula C23H24O3 B12555956 4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) CAS No. 189310-02-9](/img/structure/B12555956.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties may also play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the hydroxyphenyl group.
Bisphenol A: Another bisphenol compound with different substituents on the phenol rings.
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is unique due to the presence of the hydroxyphenyl group, which imparts different chemical and biological properties compared to other bisphenol compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
189310-02-9 |
|---|---|
Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-2,6-dimethylphenyl)-(2-hydroxyphenyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-17(24)10-14(2)21(13)23(19-7-5-6-8-20(19)26)22-15(3)11-18(25)12-16(22)4/h5-12,23-26H,1-4H3 |
InChI Key |
HGVQSFAQDJSIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(C2=CC=CC=C2O)C3=C(C=C(C=C3C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
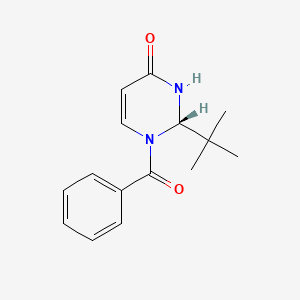
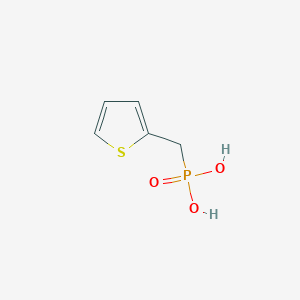
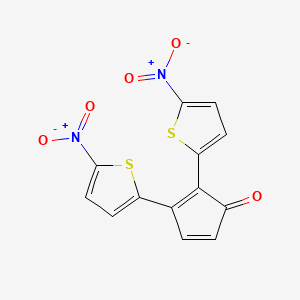
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
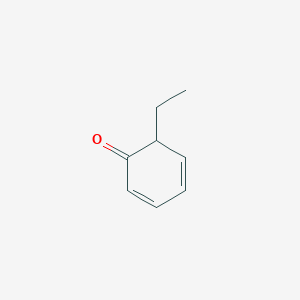
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

